(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride
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Overview
Description
(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two amine groups attached to a butane backbone, with the (S)-configuration indicating its specific stereochemistry. The dihydrochloride form denotes that it is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate butane derivative.
Amine Introduction:
Chiral Resolution: The (S)-configuration is obtained through chiral resolution techniques or by using chiral starting materials.
Salt Formation: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of the starting material are processed using automated reactors.
Purification: The product is purified using crystallization or distillation techniques.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Nitroso or nitro derivatives.
Reduction: Simpler amines or hydrocarbons.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The (S)-configuration ensures specific stereochemical interactions, enhancing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride: The enantiomer of the (S)-compound, with different stereochemical properties.
N1,N1-Dimethylbutane-1,2-diamine: The free base form without the dihydrochloride salt.
N1,N1-Dimethylpropane-1,2-diamine: A similar compound with a shorter carbon chain.
Uniqueness
(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride is unique due to its specific (S)-stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry is crucial for its role in asymmetric synthesis and its interactions with chiral biological targets.
Properties
IUPAC Name |
(2S)-1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-4-6(7)5-8(2)3;;/h6H,4-5,7H2,1-3H3;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVSJPZVUOHYBZ-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CN(C)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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